molecular formula C7H10N2O2 B1340026 (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol CAS No. 623565-58-2

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Cat. No.: B1340026
CAS No.: 623565-58-2
M. Wt: 154.17 g/mol
InChI Key: BHXIVJNUCBWSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol is a heterocyclic compound that features a unique structure combining pyrazole and oxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol typically involves multiple steps starting from commercially available pyrazoles. One common method includes the cyclization of pyrazole derivatives with appropriate reagents to form the oxazine ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol has been explored for its potential in several scientific research areas:

Mechanism of Action

The mechanism of action for (6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol involves its interaction with specific molecular targets. These interactions can influence various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-amine
  • 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
  • 7-(3-Amino-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol

Uniqueness

(6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol stands out due to its specific combination of pyrazole and oxazine rings, which imparts unique chemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3,10H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXIVJNUCBWSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70474350
Record name (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-58-2
Record name 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=623565-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70474350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl}methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate (1.57 g, 8.0 mmol) in methylene chloride (30 ml) was added 24 ml of a 1.0 M solution of diisobutylaluminum hydride in methylene chloride at 0° C., under nitrogen. After stirring for 0.5 hr at 0° C., the mixture was warmed to room temperature for 2 hr. It was then treated with 30 ml of saturated ammonium chloride solution and extracted with ethyl acetate. The organic solution was washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated to give 1.27 g of a colorless oil; MS (ESI) m/z 155.3 (M+H).
Quantity
1.57 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.